3-Sulfamoylpyridine-4-sulfonic acid
Overview
Description
Scientific Research Applications
1. Heterogeneous Acid-Catalyzed Organic Transformations
- Summary of Application : Sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, and others are used in the acceleration of organic transformations .
- Methods of Application : The sulfonic acid derivatives are immobilized on inorganic supports via an organic linker . These catalysts are then used in various organic transformations.
- Results or Outcomes : The use of these heterogeneous acid catalysts has led to the acceleration of organic transformations, with the added advantage of being recyclable, thus reducing environmental impact .
2. Synthesis of Pyrazolo [3,4-b]pyridines
- Summary of Application : Metal-Organic Frameworks with Sulfonic Acid Tags are used in the synthesis of Pyrazolo [3,4-b]pyridines .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome is the successful synthesis of Pyrazolo [3,4-b]pyridines .
3. Biomaterials
- Summary of Application : Sulfonated molecules have found applications in the field of biomaterials. They are used in hydrogels, scaffolds, and nanoparticles .
- Methods of Application : Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
- Results or Outcomes : The impact on cellular responses, including adhesion, proliferation, and differentiation, is significant. Sulfonated biomaterials play a role in regenerative medicine, drug delivery, and tissue engineering .
4. Ba2+ Adsorption and Proton Conductivity
- Summary of Application : Porous materials with a high concentration of sulfonic acid groups are used for applications such as radioactive Ba2+ adsorption, catalysis, and proton-conductive materials .
- Methods of Application : Polymers containing sulfonic acid groups are introduced into the nanochannels of metal-organic frameworks (MOFs) through in-situ synthesis to enhance the sulfonic acid content .
- Results or Outcomes : The MOF composites have a high and uniform distribution of sulfonic acid groups in the MOF framework, which results in ultra-high barium ion adsorption capacity . They also exhibit super proton conductivity .
5. Ion Exchange
- Summary of Application : Sulfonic acid functionalized materials are of particular interest in applications involving ion exchange .
- Methods of Application : Surface functionalization of porous materials with sulfonic acid (SO3H) groups is achieved through a simple, efficient in situ synthesis protocol .
- Results or Outcomes : The resulting materials exhibit macro- and mesoporosity, prepared according to a simple, efficient in situ synthesis protocol .
6. Transesterification Reactions
- Summary of Application : Sulfonic acid-functionalized ionic liquids (ILs) show catalytic behaviour in transesterification reactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The activity of sulfonic-acid-functionalized ionic liquids (ILs) as acid catalysts for a transesterification reaction is linked to the amount of free sulfuric acid .
Future Directions
While specific future directions for 3-Sulfamoylpyridine-4-sulfonic acid are not mentioned in the search results, research in the field of sulfonic acid derivatives is ongoing, with a focus on developing new synthesis methods, exploring new applications, and improving the efficiency of these compounds .
properties
IUPAC Name |
3-sulfamoylpyridine-4-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O5S2/c6-13(8,9)5-3-7-2-1-4(5)14(10,11)12/h1-3H,(H2,6,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZTVEIDPPEUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502355 | |
Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfamoylpyridine-4-sulfonic acid | |
CAS RN |
72810-60-7 | |
Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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